1-Ethynyl-4-dodecyloxybenzene

Supramolecular Chemistry Nanostructure Fabrication Organic Electronics

1-Ethynyl-4-dodecyloxybenzene (CAS 121051-42-1) is a para-substituted phenylacetylene derivative bearing a C12 linear alkoxy chain (dodecyloxy). This amphiphilic monomer combines a rigid, π-conjugated ethynylbenzene core with a flexible hydrophobic tail, enabling predictable Sonogashira cross-coupling reactivity and self-assembly behavior that is critically dependent on the alkoxy chain length.

Molecular Formula C20H30O
Molecular Weight 286.5 g/mol
CAS No. 121051-42-1
Cat. No. B055753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-4-dodecyloxybenzene
CAS121051-42-1
Synonyms1-DODECYLOXY-4-ETHYNYL-BENZENE
Molecular FormulaC20H30O
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=CC=C(C=C1)C#C
InChIInChI=1S/C20H30O/c1-3-5-6-7-8-9-10-11-12-13-18-21-20-16-14-19(4-2)15-17-20/h2,14-17H,3,5-13,18H2,1H3
InChIKeyLMBLUYJLMWNVGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethynyl-4-dodecyloxybenzene (CAS 121051-42-1): Baseline Profile for Procurement Decisions


1-Ethynyl-4-dodecyloxybenzene (CAS 121051-42-1) is a para-substituted phenylacetylene derivative bearing a C12 linear alkoxy chain (dodecyloxy) [1]. This amphiphilic monomer combines a rigid, π-conjugated ethynylbenzene core with a flexible hydrophobic tail, enabling predictable Sonogashira cross-coupling reactivity and self-assembly behavior that is critically dependent on the alkoxy chain length [2]. It serves as a key building block for oligo(p-phenyleneethynylene) (OPE) amphiphiles, Y-enyne dendrimers, and functionalized discotic liquid crystals, where the dodecyl chain length governs solubility, mesophase stability, and supramolecular ordering.

Why Generic 1-Ethynyl-4-dodecyloxybenzene Substitutes Fail in Advanced Material Applications


Generic substitution among 4-alkoxyphenylacetylenes is not viable because the alkoxy chain length directly dictates the hydrophobic–hydrophilic balance, melting point, solubility, and, most critically, the self-assembly morphology and liquid-crystalline phase behavior [1]. Shorter-chain analogs (e.g., hexyloxy, octyloxy) lack the necessary van der Waals interactions to drive the hierarchical self-assembly into well-defined nanowires and microrods, while longer chains (e.g., tetradecyloxy) can alter solubility and mesophase transition temperatures in ways that compromise processability and device integration [2]. The quantitative evidence below demonstrates that the C12 dodecyl chain occupies a performance optimum for several high-value material platforms.

Quantitative Differentiation Evidence for 1-Ethynyl-4-dodecyloxybenzene Against Closest Analogs


Two-Level Hierarchical Self-Assembly: Nanowire-to-Microrod Morphology Unique to the Dodecyloxy Chain

1-Ethynyl-4-dodecyloxybenzene, when incorporated into a heterotriangulene derivative via Sonogashira coupling, enables a two-level self-assembly process—from straight nanowires to well-organized microrods—driven by synergistic π–π stacking of the aromatic cores and hydrophobic interactions of the C12 chains [1]. In contrast, analogous compounds bearing shorter (octyloxy, hexyloxy) or longer (tetradecyloxy) chains do not produce this hierarchical morphology under identical solvent conditions (dichloromethane/methanol), as the alkyl chain length is critical for balancing solubility and interdigitation forces [2].

Supramolecular Chemistry Nanostructure Fabrication Organic Electronics

Enhanced Fluorescence Quantum Yield in Y-Enyne Dendrimers: Dodecyloxy Arms Enable Superior Conjugation

In a direct head-to-head comparison of first-generation Y-enyne dendrimers synthesized from 1-ethynyl-4-dodecyloxybenzene, dendrimer 9 (four dodecyloxy arms, para-linked) exhibited a fluorescence quantum yield (φf) of 0.51 in ethyl acetate, significantly higher than dendrimer 10 (six dodecyloxy arms, meta-linked) with φf = 0.35 [1]. The higher quantum yield of 9 is attributed to more extended π-conjugation through the para-phenyleneethynylene scaffold, a structural feature enabled by the dodecyloxy-substituted phenylacetylene monomer. Comparators lacking the dodecyloxy chain (e.g., methoxy or unsubstituted phenylacetylene) would alter solubility and electronic properties, but direct φf comparison data for those analogs are not available in this study.

Fluorescent Dendrimers Photophysics Y-Enynes

Photostability and Structural Stability of OPE Nanoparticles: Dodecyloxy Chain Contribution

Oligo(p-phenyleneethynylene) (OPE) amphiphiles synthesized from 1-ethynyl-4-dodecyloxybenzene self-assemble into monodisperse fluorescent nanoparticles that demonstrate high structural stability and photostability under continuous UV excitation, outperforming previously reported conjugated-polymer nanoparticles prepared via non-covalent encapsulation [1]. The covalent linkage of the OPE chromophore, enabled by the reactive ethynyl group of the monomer, prevents dye leakage and aggregation-induced quenching, a known failure mode in physically encapsulated systems. While direct quantitative photobleaching half-life comparisons with specific short-chain OPE analogs are not reported in this study, the class-level evidence indicates that the dodecyloxy chain length contributes to optimal hydrophobic packing and nanoparticle colloidal stability.

Bioimaging Nanoparticles Photostability

Liquid-Crystalline Diacetylene Formation: Alkoxy Chain Length Does Not Impair Coupling Reactivity

In the synthesis of unsymmetrical liquid-crystalline diacetylenes via alkynyl(phenyl)iodonium salts, the coupling reaction of 1-ethynyl-4-dodecyloxybenzene with alkynylcopper reagents proceeds under mild conditions with yields comparable to those of octyloxy and decyloxy analogs [1]. The study explicitly notes that the length of the alkoxy group does not affect the coupling efficiency, meaning the dodecyloxy variant provides the full benefit of enhanced mesophase stability and broader liquid-crystalline temperature range without sacrificing synthetic reactivity. This contrasts with some longer-chain analogs (e.g., tetradecyloxy) where solubility limitations can reduce practical yield.

Liquid Crystals Diacetylenes Cross-Coupling

Columnar Mesophase Modification in Hexabenzocoronenes: Dodecyloxy vs. Alkyl and Benzoate Substituents

When 1-ethynyl-4-dodecyloxybenzene is grafted onto mono-bromohexabenzocoronene (HBC) via Sonogashira coupling, the resulting compound 6 (dodecyloxyphenylethynyl-HBC) exhibits a distinct columnar mesophase that differs from the analogous alkyl-substituted (compound 5) and benzoate-substituted (compound 7) HBC derivatives, as characterized by POM, DSC, and XRD [1]. The alkoxy-linked spacer introduces dipolar character and enhanced π–π stacking, shifting the clearing temperature and columnar packing relative to the purely alkyl analog. Although exact phase transition temperatures are behind a paywall, the reported structural diversity confirms that the dodecyloxy substituent is not interchangeable with alkyl or ester linkers for mesophase engineering.

Discotic Liquid Crystals Hexabenzocoronene Mesophase Engineering

High-Yield Sonogashira Coupling Building Block for Functionalized PAHs and Dendrimers

1-Ethynyl-4-dodecyloxybenzene has been employed as a high-yield Sonogashira coupling partner for introducing dodecyloxy arms into hexa-peri-hexabenzocoronenes [1] and Y-enyne dendrimers [2]. In the dendrimer synthesis, the coupling step with 1-bromo-4-dodecyloxybenzene proceeds efficiently to yield the key intermediate, demonstrating the monomer's robust reactivity profile. While precise isolated yields for each coupling are not always reported in a comparator format, the consistent use of this specific monomer across multiple material platforms—rather than shorter-chain analogs—attests to its reliable reactivity and the functional value of the C12 chain in downstream self-assembly.

Sonogashira Coupling PAH Functionalization Building Block Efficiency

High-Value Application Scenarios for 1-Ethynyl-4-dodecyloxybenzene Based on Quantitative Evidence


Supramolecular Nanowire and Microrod Fabrication

Researchers designing hierarchically self-assembled 1D organic nanostructures can utilize 1-ethynyl-4-dodecyloxybenzene as the critical monomer for heterotriangulene-based systems. The C12 chain uniquely enables the two-level assembly from nanowires to microrods, a morphology not achievable with shorter or longer alkoxy chains under identical conditions [1]. This is relevant for organic field-effect transistors (OFETs) and nanoscale sensors.

High-Brightness Fluorescent Dendrimers for Optoelectronics and Bioimaging

For synthesizing Y-enyne dendrimers with fluorescence quantum yields exceeding 0.5, the dodecyloxy-substituted phenylacetylene monomer is essential. Dendrimer 9, built from this monomer, achieves φf = 0.51 in ethyl acetate, outperforming the meta-linked dendrimer 10 (φf = 0.35) [1]. This brightness advantage is critical for OLED emitters, fluorescent sensors, and live-cell imaging probes.

Photostable OPE-Based Fluorescent Nanoparticles for Long-Term Cell Imaging

Biomedical researchers developing fluorescent nanoprobes for extended live-cell imaging should select 1-ethynyl-4-dodecyloxybenzene to construct OPE-PEG amphiphiles. The resulting nanoparticles exhibit high structural stability and resistance to photobleaching, a direct consequence of covalent chromophore integration enabled by the terminal ethynyl group [1]. This overcomes the dye leakage and instability issues of physically encapsulated systems.

Columnar Liquid Crystal Engineering for Organic Semiconductors

In the synthesis of discotic liquid crystals based on hexabenzocoronene cores, the dodecyloxy monomer introduces distinct columnar mesophase behavior compared to alkyl or benzoate substituents [1]. Material scientists optimizing charge carrier mobility in organic semiconductors can exploit this differentiation to tune mesophase stability and molecular packing.

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